1,1,2-trichloro-2-methylsulfonylsulfanylethene
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Overview
Description
1,1,2-trichloro-2-methylsulfonylsulfanylethene is a chemical compound that belongs to the class of thioesters. Thioesters are compounds that contain a sulfur atom bonded to an acyl group. This particular compound is characterized by the presence of a trichlorovinyl group attached to the sulfur atom. Thioesters are known for their reactivity and are often used in organic synthesis and various industrial applications.
Preparation Methods
The synthesis of methanesulfonic acid, thio-, S-trichlorovinyl ester can be achieved through several methods. One common approach involves the reaction of methanesulfonic acid with trichlorovinyl thiol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography can also be employed to obtain high-purity methanesulfonic acid, thio-, S-trichlorovinyl ester .
Chemical Reactions Analysis
1,1,2-trichloro-2-methylsulfonylsulfanylethene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols .
Scientific Research Applications
1,1,2-trichloro-2-methylsulfonylsulfanylethene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thioester derivatives. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Biology: Thioesters are important in biological systems, particularly in the biosynthesis of fatty acids and polyketides. This compound can be used in studies related to enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid, thio-, S-trichlorovinyl ester involves its reactivity as a thioester. Thioesters are known to undergo nucleophilic acyl substitution reactions, where the sulfur atom acts as a leaving group. This reactivity is exploited in various chemical and biological processes. In biological systems, thioesters are involved in the activation of carboxylic acids, facilitating their incorporation into larger molecules.
Comparison with Similar Compounds
1,1,2-trichloro-2-methylsulfonylsulfanylethene can be compared with other thioesters such as:
Acetyl-CoA: A key intermediate in metabolism, involved in the synthesis and oxidation of fatty acids.
Benzyl thioacetate: Used in organic synthesis for the preparation of benzyl derivatives.
Ethyl thioacetate: Another thioester used in organic synthesis, particularly in the preparation of ethyl derivatives.
The uniqueness of methanesulfonic acid, thio-, S-trichlorovinyl ester lies in its trichlorovinyl group, which imparts distinct reactivity and properties compared to other thioesters.
Properties
CAS No. |
16626-99-6 |
---|---|
Molecular Formula |
C3H3Cl3O2S2 |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
1,1,2-trichloro-2-methylsulfonylsulfanylethene |
InChI |
InChI=1S/C3H3Cl3O2S2/c1-10(7,8)9-3(6)2(4)5/h1H3 |
InChI Key |
INOFEPBGTAZLCY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)SC(=C(Cl)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)SC(=C(Cl)Cl)Cl |
16626-99-6 | |
Synonyms |
Methanethiosulfonic acid S-(trichloroethenyl) ester |
Origin of Product |
United States |
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